- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Cas no 96036-02-1 (protected meropenem)

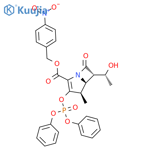

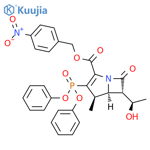

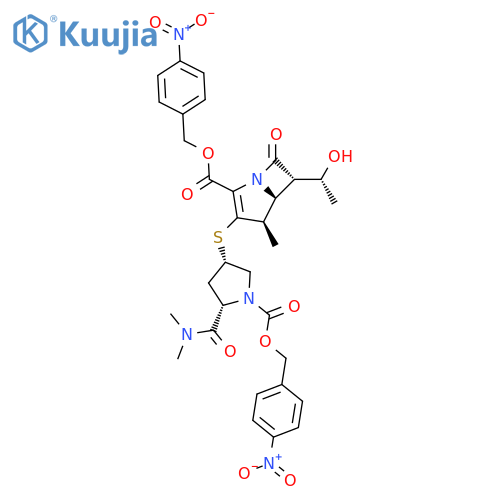

protected meropenem structure

商品名:protected meropenem

CAS番号:96036-02-1

MF:C32H35N5O11S

メガワット:697.712207078934

MDL:MFCD08703333

CID:61823

PubChem ID:10974502

protected meropenem 化学的及び物理的性質

名前と識別子

-

- protected meropenem

- 4-nitrobenzyl (5s,6s)-3-[((3s,5s)-5-[(dimethylamino)carbonyl]-1-{[(4-nitrobenzyl)oxy]carbonyl}pyrrolidinyl)sulfanyl]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Meropenem & Intermediates Protected Meropenem P-NITROBENZYL(4R,5S,6S)-3-[(3S,5S)-(5-DIMETHYLAMINOCARBONYL-1-P-NITROBENZYLOXYCARBONYL)-PYRROLIDIN-3-YLSULFANYL]-6-((R)-1-HYDROXY-ETHYL)-4-METHYL-7-OXO-1-AZA-BICYCLO[3.2.0]HEPT-2ENE-4-CARBOXYLATE

- intermediate of meropenem

- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid

- 3-(((3S,5S)-5-((dimet hylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-(4R,5S,6S)-1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid

- 3-((5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-(4R-(3(S*,5S*)

- 4-alpha,5-beta,6-beta(R*)))

- Antibiotic SM 7338

- BRN 6940582

- ICI 194660

- Meropenem

- Meropenem anhydrous

- Meropenemum [INN-Latin]

- Merrem

- SM 7338

- Meropenem protected

- n-1

- (4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- C32H35N5O11S

- (4R,5S,6S)-p-nitrobenzyl 3-<(3S,5S)-(5-dimethylaminocarbonyl-1-p-nitrobenzyloxycarbonyl)pyrrolidin-3-yl>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-ene-2-carboxylate

- p-nitrobenzyl (4R,5S,6S)-3-<(3S,5S)-5-dimethylaminocarbonyl-1-(p-nitrobenzyloxycarbonyl)pyrrolidin-3-ylthio>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-en-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (ACI)

- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4-nitrophenyl)methyl ester, [4R-[3(3S*,5S*),4α,5β,6β(R*)]]- (ZCI)

- (4R,5S,6S)-(p-Nitrobenzyl) 3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Meropenem bis(p-nitrobenzyl) ester

- Meropenem p-nitrobenzyl diester

- p-Nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-

- Protected meropenem?

- AKOS025311254

- p-nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- AS-14852

- 4-Nitrobenzyl (1R,5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate

- (4-NITROPHENYL)METHYL (4R,5S,6S)-3-{[(3S,5S)-5-(DIMETHYLCARBAMOYL)-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDIN-3-YL]SULFANYL}-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLATE

- PJGGEFUAFDAJJT-ALUDVLAQSA-N

- 4-Nitrobenzyl (1R, 5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate

- Meropenemp-nitrobenzyldiester

- MFCD08703333

- D82454

- 96036-02-1

- CS-0158242

- SCHEMBL441087

- Q-101436

-

- MDL: MFCD08703333

- インチ: 1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1

- InChIKey: PJGGEFUAFDAJJT-ALUDVLAQSA-N

- ほほえんだ: C(C1=C(S[C@H]2C[C@@H](C(=O)N(C)C)N(C(=O)OCC3C=CC([N+](=O)[O-])=CC=3)C2)[C@H](C)[C@@H]2[C@H](C(N12)=O)[C@H](O)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

計算された属性

- せいみつぶんしりょう: 697.20500

- どういたいしつりょう: 697.205

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 49

- 回転可能化学結合数: 15

- 複雑さ: 1350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 234A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 150-153 ºC (dec.)

- ふってん: 900.3±65.0 °C at 760 mmHg

- フラッシュポイント: Not available

- 屈折率: 1.672

- PSA: 233.63000

- LogP: 4.13860

- ひせんこうど: 14 º (c=1,MeOH)

protected meropenem セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Store at room temperature

protected meropenem 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53615-5g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 98% | 5g |

¥576.0 | 2024-07-16 | |

| abcr | AB538966-1g |

Meropenem p-nitrobenzyl diester; . |

96036-02-1 | 1g |

€62.60 | 2025-02-15 | ||

| TRC | P768858-1mg |

Protected Meropenem |

96036-02-1 | 1mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P768858-2mg |

Protected Meropenem |

96036-02-1 | 2mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P768858-10mg |

Protected Meropenem |

96036-02-1 | 10mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE495-5g |

protected meropenem |

96036-02-1 | 98% | 5g |

154.0CNY | 2021-07-18 | |

| A2B Chem LLC | AX19936-1g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 95% | 1g |

$13.00 | 2024-07-18 | |

| abcr | AB538966-25g |

Meropenem p-nitrobenzyl diester; . |

96036-02-1 | 25g |

€288.90 | 2025-02-15 | ||

| Aaron | AR01DQX8-1g |

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)- |

96036-02-1 | 98% | 1g |

$6.00 | 2025-02-11 | |

| Ambeed | A306416-25g |

Meropenem p-nitrobenzyl diester |

96036-02-1 | 98% | 25g |

$260.0 | 2025-03-01 |

protected meropenem 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Diisopropylamine Solvents: Acetonitrile ; 10 min, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 2 h, 0 - 5 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; -10 °C

リファレンス

- Method for preparation of crystal of Meropenem intermediate and its application, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 72 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled

リファレンス

- Method for preparation of Meropenem, China, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine , Acetic acid, rhodium(2+) salt , Zinc bromide Solvents: Dichloromethane ; rt → reflux

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C

1.3 Reagents: Diisopropylethylamine ; -35 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Solvents: Acetonitrile ; -30 °C; -30 °C → -35 °C

1.3 Reagents: Diisopropylethylamine ; -35 °C

リファレンス

- Method for synthesizing meropenem intermediate with high yield, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine

リファレンス

- Method for synthesis of antibiotic Meropenem, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

リファレンス

- Process for the preparation of meropenem p-nitrobenzyl diester, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; -20 °C; 1 h, -20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C

リファレンス

- Method for the preparation of carbapenem compound, Korea, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ; 4 h, rt → reflux; reflux → -16 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C

1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C

1.2 Reagents: Diphenyl chlorophosphate , Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; -15 - -10 °C; 2 h, -15 - -10 °C

1.3 Reagents: Diisopropylethylamine ; 2 h, -15 - -10 °C

リファレンス

- Method for preparation of protected Meropenem, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Magnesium oxide Solvents: Dimethylformamide ; rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Improved process for the preparation of carbapenem compounds, India, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Purification method of protected meropenem with high purity, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Isopropyl chloroformate , Triethylamine Solvents: Dichloromethane ; rt → -20 °C; -20 °C; 0.5 h, -20 °C

1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C

1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ; rt → -10 °C; -10 °C; 1 h, -10 °C

リファレンス

- Meropenem intermediate for treating severe and multidrug-resistant bacterial infection and its preparation method, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 min, -18 °C

1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt

1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ; cooled; 2 h, rt

リファレンス

- Process for the preparation of 1-methylcarbapenem and intermediate thereof, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Solvents: Dimethylformamide ; -30 - -25 °C; -25 °C → -35 °C

1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C

1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C

1.2 Reagents: Diisopropylethylamine ; -30 - -25 °C

1.3 Reagents: Carbon dioxide Solvents: Water ; pH 6 - 6.5, 0 - 5 °C

リファレンス

- Preparation of meropenem trihydrate, India, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

リファレンス

- An efficient synthesis of (2S,4S)-2-substituted 4-mercaptopyrrolidine derivatives, Heterocycles, 1995, 41(1), 147-59

protected meropenem Raw materials

- beta-Methyl vinyl phosphate (MAP)

- 4-Nitrobenzyl (R)-2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

- 4-Nitrobenzyl (4R,5R,6S)-6-[(1R)-1-hydroxyethyl]4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-(diphenoxyphosphinyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[2-(acetylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Side chain for meropenem

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

protected meropenem Preparation Products

protected meropenem サプライヤー

atkchemica

ゴールドメンバー

(CAS:96036-02-1)protected meropenem

注文番号:CL17232

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:39

価格 ($):discuss personally

protected meropenem 関連文献

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

96036-02-1 (protected meropenem) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96036-02-1)保护美罗培南

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:96036-02-1)protected meropenem

清らかである:99%

はかる:25g

価格 ($):234.0